molecular formula C11H9NO5S B12385845 5-(3-sulfamoylphenyl)furan-2-carboxylic Acid CAS No. 773869-38-8

5-(3-sulfamoylphenyl)furan-2-carboxylic Acid

Cat. No.: B12385845
CAS No.: 773869-38-8
M. Wt: 267.26 g/mol
InChI Key: GPOLQEMETAGELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mab-SaS-IN-1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves a series of condensation reactions.

    Functional group modifications: Introduction of specific functional groups through reactions such as nitration, sulfonation, or halogenation.

Industrial Production Methods

Industrial production of Mab-SaS-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch reactors: For controlled reaction conditions.

    Purification processes: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Mab-SaS-IN-1 can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in Mab-SaS-IN-1 and the reaction conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Mab-SaS-IN-1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Mab-SaS-IN-1 can be compared with other similar compounds that inhibit bacterial iron metabolism. Some of these compounds include:

    Deferoxamine: A siderophore that chelates iron and inhibits bacterial growth.

    Deferiprone: Another iron chelator used in medical applications.

    Ciprofloxacin: An antibiotic that also affects bacterial iron metabolism.

Uniqueness

Mab-SaS-IN-1 is unique due to its specific inhibition of the Mab-SaS enzyme with a relatively low IC50 value, making it a potent inhibitor . Its ability to block iron uptake and metabolism specifically in bacterial cells without affecting human cells adds to its uniqueness and potential as a therapeutic agent .

Properties

CAS No.

773869-38-8

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

5-(3-sulfamoylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-2-7(6-8)9-4-5-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16)

InChI Key

GPOLQEMETAGELB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.